molecular formula C₁₄H₁₇F₄NO₈ B1140012 2-Trifluroacetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl Fluoride CAS No. 137686-91-0

2-Trifluroacetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl Fluoride

Cat. No. B1140012
M. Wt: 403.28
InChI Key:
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Description

Synthesis Analysis

The synthesis of this compound involves several key steps, including halogen exchange, alkaline hydrolysis, and condensation, starting from fluoride and ethyl bromoacetate. An efficient, one-pot synthesis method has been described, showcasing its potential as a diagnostic imaging agent due to its tumor-imaging activity (Tada et al., 1989). Another synthesis approach involves the reaction of chlorine with a suspension of D-glucal triacetate and silver monofluoride, producing a mixture of 2-chloro-2-deoxy-D-glycopyranosyl fluoride triacetates (Hall & Manville, 1969).

Molecular Structure Analysis

Molecular structure analyses, including X-ray diffraction and 19F magnetic resonance studies, have established the structure of related fluorinated carbohydrate compounds. These studies provide insights into the configuration and conformation of the molecules, contributing to a deeper understanding of their chemical behavior and reactivity (Campbell et al., 1969).

Chemical Reactions and Properties

The compound participates in various chemical reactions, including glycosidation and condensation, to form glycosylated derivatives and oligosaccharides. These reactions are crucial for the synthesis of diagnostic agents and biomolecules with specific biological activities. The reactivity of the compound under different conditions highlights its versatility in synthetic chemistry (Forsgren & Norberg, 1983).

Scientific Research Applications

Synthesis of Fluoroglucosaminides

A method has been developed for synthesizing 1,6-anhydro-4-deoxy-2-O-tosyl-4-fluoro-beta-D-glucopyranose, which is further processed to create various fluoroglucosaminides, including methylumbelliferyl N-acetyl-4-deoxy-4-fluoro-beta-D-glucosaminide (Markina & Voznyi, 2008).

Fluorination Processes

Research outlines a direct conversion process of D-glucal to 2-deoxy-2-fluoro-D-glucose and 2-deoxy-2-fluoro-D-mannose by reaction with fluorine, underscoring a method for preparing these compounds in moderate yields (Ido et al., 1977).

Studies on Fluorinated Carbohydrates

Studies detailing the addition of "CIF" to D-glucal triacetate have been conducted, highlighting the production of 2-chloro-2-deoxy-D-glycopyranosyl fluoride triacetates and emphasizing their structural analysis through nuclear magnetic resonance (Hall & Manville, 1969).

Glycosylation and Glycopeptide Synthesis

Glycosylation Processes

Detailed glycosylation methods have been reported, where compounds like 3,4,6-Tri-O-acetyl-D-glucose-oxazoline are utilized for O-glycosylating resin-bound peptides. These processes are critical for creating specific glycopeptides (Hollósi et al., 1991).

Synthesis of Glycosylated Derivatives

Techniques for synthesizing various glycosylated derivatives, such as 2-Deoxy-2-fluoro-β-laminaribiosyl Fluoride, have been elaborated, showcasing the creation of complex glycosyl structures and their potential applications in various fields (Scaffidi et al., 2007).

Safety And Hazards

The specific safety and hazards associated with “2-Trifluroacetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl Fluoride” are not detailed in the search results.


Future Directions

The compound shows promise in the realm of antiviral therapeutics1. It has garnered extensive scientific scrutiny, with researchers investigating its potential utilization as an antiviral agent against formidable afflictions like influenza, HIV, and herpes1. These investigations suggest that the compound may have significant potential in future antiviral research and drug development.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a subject matter expert.


properties

IUPAC Name

[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-6-fluoro-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F4NO8/c1-5(20)24-4-8-10(25-6(2)21)11(26-7(3)22)9(12(15)27-8)19-13(23)14(16,17)18/h8-12H,4H2,1-3H3,(H,19,23)/t8-,9-,10-,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMBPUJJIQYHPU-LZQZFOIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)F)NC(=O)C(F)(F)F)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)F)NC(=O)C(F)(F)F)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F4NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2R,3S,4R,5R,6S)-3,4-Diacetyloxy-6-fluoro-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate

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